molecular formula C16H19N3O3 B12888457 N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12888457
M. Wt: 301.34 g/mol
InChI Key: RORGUDYPDFPNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, and an acetimidamide group, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with 3-methylbutanoyl chloride under basic conditions to form the ester intermediate. This intermediate is subsequently treated with acetimidamide under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetamide
  • N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile
  • N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetohydrazide

Uniqueness

N-((3-Methylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the quinoline and acetimidamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-methylbutanoate

InChI

InChI=1S/C16H19N3O3/c1-11(2)9-15(20)22-19-14(17)10-21-13-7-3-5-12-6-4-8-18-16(12)13/h3-8,11H,9-10H2,1-2H3,(H2,17,19)

InChI Key

RORGUDYPDFPNJU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CC(C)CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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